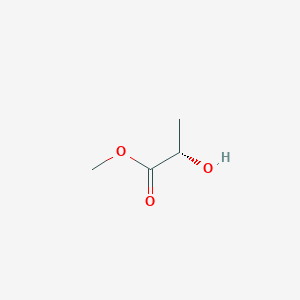

甲基 (S)-(-)-乳酸

概述

描述

Methyl lactate, a chiral alpha-hydroxyester, is an important green solvent with significant applications in various chemical processes. It is known for its ability to form stable conformers due to intramolecular hydrogen bonding, which plays a crucial role in its chemical behavior and interactions with other molecules .

Synthesis Analysis

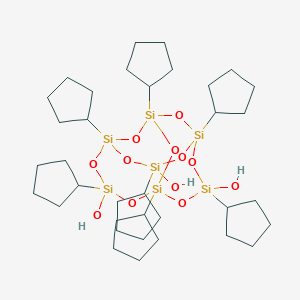

The synthesis of methyl lactate has been approached through various methods. One such method involves the catalysis by mixed Lewis acid systems, which includes metal triflates, In chloride, and Sn chloride, to convert cellulose directly to methyl lactate in methanol. This process has been optimized to achieve a yield of up to 64% with the aid of ball-milling pretreatment . Another study focused on the synthesis of methyl lactate on a cation exchange resin, finding optimal conditions that led to an 85.36% yield of esterification . Additionally, methyl-functionalized tin silicates synthesized via an aerosol-assisted sol-gel process have shown to catalyze the synthesis of ethyl lactate efficiently, a related compound, from dihydroxyacetone and ethanol .

Molecular Structure Analysis

The molecular structure of methyl lactate has been extensively studied using high-resolution spectroscopy and ab initio calculations. The most stable conformer is characterized by an intramolecular hydrogen bond of the OH...O==C type. The internal rotation barrier heights for the ester methyl group and the alpha-carbon methyl group have been calculated, providing insight into the molecule's conformational stability . Computational studies have further analyzed the torsional barriers and conformers in different solvents, revealing the molecule's flexibility and the effects of solvation .

Chemical Reactions Analysis

Methyl lactate participates in various chemical reactions, including complexation with other chiral molecules. For instance, the complexation with (1R,2S)-(+)-cis-1-amino-2-indanol has been studied, showing that the OH group of methyl lactate can form hydrogen bonds with different strengths depending on the chirality of the interacting molecules . Moreover, the fragmentation of methyl lactate ions has been observed to involve double hydrogen atom transfers, leading to the formation of oxygen-protonated methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl lactate are influenced by its ability to form intramolecular and intermolecular hydrogen bonds. Molecular dynamics studies have shown that the solvation of methyl lactate in water results in various H-bonded complexes, with the solvation process significantly affecting the molecule's intramolecular hydrogen bonding . The rotational spectrum of methyl lactate has also been measured, confirming the stability of the conformer with the hydroxyl group acting as a proton donor to the carbonylic group oxygen .

科学研究应用

催化中的转化

甲基乳酸在催化过程中显示出潜力。研究重点介绍了其在使用硅酸锡作为非均相催化剂从糖中提高甲基乳酸产率中的应用。这些催化剂显着提高了产率,在某些条件下从蔗糖中达到 75% (Tolborg 等,2015)。此外,H-USY 等沸石在将三糖转化为甲基乳酸和乳酸方面非常有效 (West 等,2010)。

计算分析

甲基乳酸的分子结构和性质已通过计算研究进行探索。这些研究提供了对分子在不同相中的行为及其与其他分子的相互作用的见解,这对于理解其在各种应用中的作用至关重要 (Aparicio,2007)。

生物质衍生碳水化合物的转化

生物质衍生碳水化合物向甲基乳酸的转化是一个重要的研究领域。γ-Al2O3 等催化剂已显示出在甲醇中由葡萄糖和二羟基丙酮生产甲基乳酸的潜力 (Yamaguchi 等,2018)。这种转化对于开发可持续的化学过程至关重要。

热物理性质

了解乳酸盐(包括甲基乳酸盐)的热物理性质对于它们在绿色化学中的应用至关重要。该领域的研究提供了有关这些化学物质在各种条件下的物理化学行为的宝贵数据 (Lomba 等,2014)。

催化中的机理见解

研究还深入探讨了使用中孔 Zr-SBA-15 等催化剂从碳水化合物生产甲基乳酸的机理方面。此类见解对于优化催化过程和提高各种底物的甲基乳酸产率至关重要 (Yang 等,2016)。

作用机制

Target of Action

Methyl (S)-(-)-lactate, also known as Methyl L-lactate, is a compound that plays a role in various biological processes. It’s important to note that methyl group metabolism is crucial for the successful conversion of dietary nutrients into the basic building blocks to carry out any cellular methylation reaction .

Mode of Action

It’s known that methyl groups play essential roles in numerous cellular functions such as dna methylation, nucleotide- and protein biosynthesis . Methyltransferase-like (METTL) proteins, for instance, contain a conserved S-adenosyl methionine (SAM)-binding domain that can link to the methyl donor SAM to catalyze methyl transfer to different substrates .

Biochemical Pathways

Methyl L-lactate may be involved in several biochemical pathways. For instance, it could be part of the methyl group metabolism, which is crucial for cellular methylation reactions . Methyl groups are involved in various cellular functions, including DNA methylation, nucleotide- and protein biosynthesis . .

Pharmacokinetics (ADME Properties)

For instance, the compound’s absorption and distribution within the body, its metabolism into active or inactive forms, and its excretion from the body all play crucial roles in determining its overall effect .

Result of Action

It’s known that methyl groups play essential roles in numerous cellular functions such as dna methylation, nucleotide- and protein biosynthesis . These processes can have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl L-lactate can be influenced by various environmental factors. For instance, many plants produce methyl salicylate, a similar compound, in response to biotic stress, especially infection by pathogens . .

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKGGXMPWTOCB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074359 | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-(-)-lactate | |

CAS RN |

27871-49-4 | |

| Record name | (-)-Methyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27871-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027871494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0379G9C44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

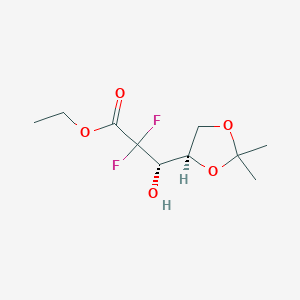

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

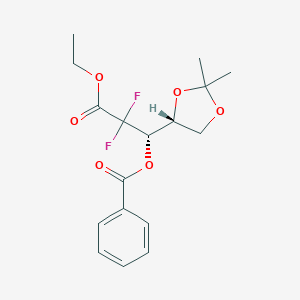

A: Methyl (S)-(-)-lactate serves as a versatile chiral building block in the synthesis of various natural products and complex molecules. It has been successfully employed in the total synthesis of macrosphelides A, B, and E [, ]. Researchers utilize its inherent chirality for asymmetric induction, leading to the creation of stereochemically defined compounds []. Additionally, it acts as a key starting material in the synthesis of L-rhodinosyl acetate derivatives, vital components of landomycin A [].

A: The chiral nature of Methyl (S)-(-)-lactate makes it useful for enantio-differentiating reactions. Studies have investigated its role in the acylation of racemic spirolactone enolates, leading to kinetic resolution and enabling the synthesis of nonracemic steroids []. Furthermore, it is employed in chiral stationary phases for separating enantiomers in analytical techniques [].

A: Methyl (S)-(-)-lactate is crucial in understanding chiral interactions. Researchers have investigated its complexes with (1S,2S)-N-methyl pseudoephedrine (MPE), a neurotransmitter model, using laser spectroscopic techniques []. These studies shed light on the specific hydrogen-bond interactions within diastereomeric complexes, providing valuable insights into chiral recognition processes in biological systems.

A: Methyl (S)-(-)-lactate, being a bio-sourced and biodegradable solvent, holds significant promise in green chemistry and material science []. It is employed as a sustainable alternative to traditional solvents in the fabrication of cellulose acetate ultrafiltration membranes, paving the way for eco-friendly membrane production processes [].

A: Methyl (S)-(-)-lactate has the molecular formula C5H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a lactate moiety esterified with a methyl group. Detailed spectroscopic data, including NMR and IR, can be found in the literature [, ].

A: Computational methods, including density functional theory (DFT), are employed to investigate the mechanisms of reactions involving Methyl (S)-(-)-lactate. For example, DFT calculations have provided insights into the enantio-differentiating reactions of a racemic γ-lactone enolate with chiral esters, including Methyl (S)-(-)-lactate []. Moreover, it's used for parameterizing torsional terms in force fields, improving the accuracy of molecular dynamics simulations [].

A: Fourier transform microwave spectroscopy revealed the presence of methyl pyruvate as an impurity in a commercial sample of Methyl (S)-(-)-lactate []. This highlights the importance of impurity profiling in ensuring the quality and reliability of chemical reagents.

A: Methyl (S)-(-)-lactate serves as a crucial component in synthesizing chiral ligands for polymerization catalysts. It is used in the preparation of P-stereogenic phosphinimine ligands, which, upon complexation with zinc, demonstrate catalytic activity in the ring-opening polymerization of rac-lactide []. Furthermore, cationic organozinc complexes incorporating Methyl (S)-(-)-lactate as an initiating group show significant activity in lactide polymerization, highlighting its role in controlling polymer properties [].

A: The compounds derived from Methyl (S)-(-)-lactate have potential applications in various fields. For instance, the macrosphelides synthesized using this compound are known for their antifungal and cytotoxic activities [, ]. The L-rhodinosyl acetate derivatives, synthesized from Methyl (S)-(-)-lactate, contribute to the synthesis of landomycin A, a potent antitumor antibiotic [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)